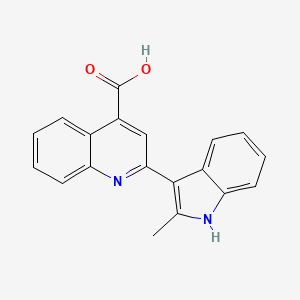![molecular formula C14H9Cl2N3OS B12927112 2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one CAS No. 52979-09-6](/img/structure/B12927112.png)
2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a quinazolinone core with an amino group at the 2-position and a 3,4-dichlorophenylthio substituent at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the 3,4-Dichlorophenylthio Group: The 3,4-dichlorophenylthio group can be attached via a nucleophilic aromatic substitution reaction using 3,4-dichlorothiophenol and a suitable leaving group on the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s molecular targets and pathways involved can vary based on its specific application, such as inhibiting cell proliferation in cancer cells or modulating immune responses in inflammatory conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4(3H)-quinazolinone: Lacks the 3,4-dichlorophenylthio group, which may result in different biological activities.
6-((3,4-Dichlorophenyl)thio)quinazolin-4(1H)-one: Lacks the amino group at the 2-position, which can affect its reactivity and interactions with biological targets.
2-Amino-6-phenylthioquinazolin-4(1H)-one: Similar structure but with a phenylthio group instead of a 3,4-dichlorophenylthio group, leading to different chemical and biological properties.
Uniqueness
The presence of both the amino group at the 2-position and the 3,4-dichlorophenylthio group at the 6-position makes 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinazolinone derivatives.
Propiedades
Número CAS |
52979-09-6 |
|---|---|
Fórmula molecular |
C14H9Cl2N3OS |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
2-amino-6-(3,4-dichlorophenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-10-3-1-8(6-11(10)16)21-7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20) |
Clave InChI |
LBDXPIQJCLBMPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1SC3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)

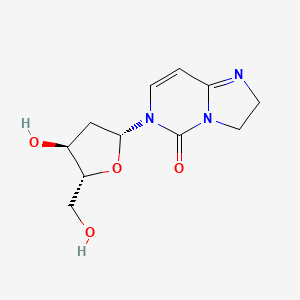
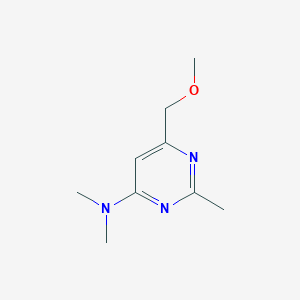
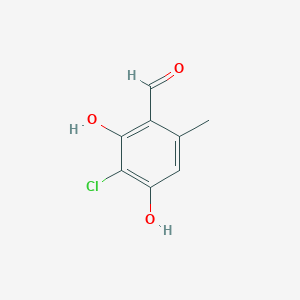
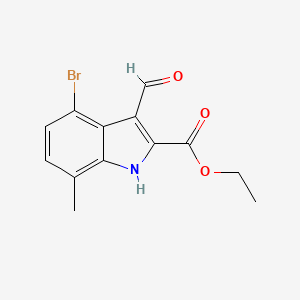
![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)

![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12927074.png)
![4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide](/img/structure/B12927077.png)



